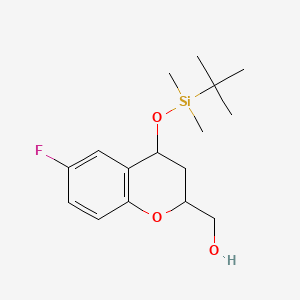
4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran is a synthetic organic compound with the molecular formula C16H25FO3Si. It is characterized by the presence of a silyloxy group, a fluorine atom, and a hydroxymethyl group attached to a dihydrobenzopyran ring. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group of a precursor compound is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Fluorination: Introduction of the fluorine atom is achieved using a fluorinating agent like diethylaminosulfur trifluoride.
Cyclization: The protected intermediate undergoes cyclization to form the dihydrobenzopyran ring.
Deprotection: The silyl protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound is not widely reported, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated analog.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-tert-butyldimethylsilyloxy-6-carboxy-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran.
Reduction: Formation of 4-tert-butyldimethylsilyloxy-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran.
Substitution: Formation of 4-tert-butyldimethylsilyloxy-6-iodo-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran.
Aplicaciones Científicas De Investigación
4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Research: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran is not well-documented, as it is primarily used as an intermediate in chemical synthesis. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use in research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-Butyldimethylsilyloxy-6-chloro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran
- 4-tert-Butyldimethylsilyloxy-6-bromo-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran
- 4-tert-Butyldimethylsilyloxy-6-iodo-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran
Uniqueness
The presence of the fluorine atom in 4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro, bromo, and iodo analogs. These properties make it a valuable compound for studying the effects of fluorination in organic and medicinal chemistry.
Propiedades
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromen-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FO3Si/c1-16(2,3)21(4,5)20-15-9-12(10-18)19-14-7-6-11(17)8-13(14)15/h6-8,12,15,18H,9-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAOKGNXQYPAQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC2=C1C=C(C=C2)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)



![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)
![Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587326.png)

